3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClFNO and a molecular weight of 211.7 g/mol.
Preparation Methods
The synthesis of 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine derivatives with 2-fluoroethanol under specific reaction conditions. The process may include steps such as:
Alkylation: The piperidine ring is alkylated with 2-fluoroethanol in the presence of a base.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group may enhance its binding affinity and selectivity towards these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 3-[2-(2-Chloroethoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Bromoethoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Iodoethoxy)ethyl]piperidine hydrochloride
These compounds share a similar piperidine core structure but differ in the halogen substituent on the ethoxy group.
Biological Activity
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the piperidine class. This compound is of particular interest due to its potential biological activities, which may include effects on various receptors and enzymes. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Chemical Formula : C₁₃H₁₉ClFNO
- CAS Number : 1220016-39-6
- Molecular Weight : 253.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : This compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes.
- Enzyme Modulation : It has been shown to affect the activity of certain enzymes, potentially altering metabolic pathways.
Biological Activity Spectrum
Recent studies have utilized in silico methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The findings indicate a broad range of potential activities:
Biological Activity | Potential Targets |
---|---|
Antimicrobial | Bacterial and fungal cell membranes |
Anticancer | Enzymes involved in cell proliferation |
Analgesic | Pain receptors (e.g., opioid receptors) |
Neuroprotective | Neurotransmitter receptors (e.g., serotonin) |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that piperidine derivatives exhibit significant antimicrobial properties against various pathogens. The introduction of fluorine in this compound enhances its lipophilicity, improving membrane penetration and efficacy against bacteria .
- Analgesic Effects : Preliminary research indicates that compounds similar to this compound may interact with opioid receptors, suggesting potential use as analgesics .
- Neuroprotective Properties : In vitro studies have shown that this compound can modulate neurotransmitter levels, which may have implications for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
Compound | Biological Activity |
---|---|
1-Methyl-4-phenylpiperidine | Strong analgesic effects |
4-(2-Fluorophenyl)piperidine | Antidepressant properties |
N-Boc-4-piperidone | Anticancer activity |
These comparisons highlight the unique potential of this compound in various therapeutic areas.
Properties
IUPAC Name |
3-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO.ClH/c10-4-7-12-6-3-9-2-1-5-11-8-9;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSSSARHSSFXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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